molecular formula C8H18Cl2N2O B1521734 1-(3-Azetidinyl)-4-piperidinol dihydrochloride CAS No. 810680-60-5

1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Cat. No. B1521734
M. Wt: 229.14 g/mol
InChI Key: QVCVWWIRXHQAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azetidinyl)piperidine dihydrochloride is a unique chemical provided to early discovery researchers . It is a solid form and is part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is N1(CCCCC1)C2CNC2.Cl.Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Piper Species and Their Phytochemistry

Piper species, known for their aromatic properties and use in traditional medicine, contain a diverse range of secondary metabolites, including essential oils and various phytochemicals. These compounds have shown significant biological effects on human health, such as antioxidant, antimicrobial, and anti-inflammatory activities. The therapeutic and preventive potential of Piper species against chronic disorders highlights their importance in research for natural product-based drug discovery (Salehi et al., 2019).

Piperine: A Bioactive Compound

Piperine, a major alkaloid found in Piper species like black pepper (Piper nigrum), has been extensively studied for its wide range of physiological effects. It enhances the bioavailability of therapeutic drugs and phytochemicals, exhibits antioxidant properties, and has potential anti-inflammatory, anti-tumor, and neuroprotective effects. The safety and efficacy of piperine, along with its bioavailability enhancing properties, make it a compound of interest for further research and potential therapeutic applications (Srinivasan, 2007).

Pharmacological Activities of Piperazine Derivatives

Piperazine and its derivatives are notable in medicinal chemistry for their presence in a variety of pharmacologically active molecules. These compounds have been explored for their anticonvulsant, antidepressant, anticancer, anti-inflammatory, and antimicrobial activities, demonstrating the versatility of piperazine as a pharmacophore. The diversity in the therapeutic uses of piperazine derivatives underlines the potential for developing new drugs based on this structural motif (Rathi et al., 2016).

Safety And Hazards

This compound has been classified as an eye irritant and skin irritant . The safety information pictograms indicate a warning .

properties

IUPAC Name

1-(azetidin-3-yl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVWWIRXHQAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Reactant of Route 4
1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Reactant of Route 5
1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Reactant of Route 6
1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.